N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
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Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c20-16(11-4-2-1-3-5-11)17-15-13-8-23-9-14(13)18-19(15)12-6-7-24(21,22)10-12/h1-5,12H,6-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZIWMWFIBBMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety. The overwhelming majority of GIRK channels exist as heteromeric complexes comprised of GIRK1 and one of the other GIRK subunits.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds. In an IV cassette study, the compound showed appreciable levels in both plasma and brain.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context. For example, in the context of pain perception, activation of these channels could potentially lead to a decrease in pain sensation.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of an amine (NH) in the compound could potentially negatively impact its brain penetration
Biological Activity
N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17N3O3S2
- Molecular Weight : 363.5 g/mol
- CAS Number : 1172086-77-9
The compound features a unique structure that includes a tetrahydrothiophene moiety and a thieno[3,4-c]pyrazole framework. This structural diversity is crucial for its biological activity.
Insecticidal Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant insecticidal activity. For instance, in bioassays against various agricultural pests such as Mythimna separate and Helicoverpa armigera, certain compounds showed mortality rates exceeding 70% at concentrations of 500 mg/L. Notably:
| Compound | Target Pest | Mortality Rate (%) |
|---|---|---|
| 14q | Mythimna separate | 70 |
| 14h | Helicoverpa armigera | Moderate (<50) |
| Control | Tebufenpyrad | 60 |
This suggests that modifications to the benzamide structure can enhance insecticidal efficacy, particularly when halogen substituents like fluorine or chlorine are included in the benzene ring .
Antifungal Activity
The compound also exhibits antifungal properties. In tests against Pyricularia oryzae, several derivatives showed inhibition rates ranging from 55.6% to 77.8%, indicating potential as a fungicide:
| Compound | Target Fungus | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryzae | 77.8 |
| 14e | Pyricularia oryzae | 55.6 |
| Control | Bixafen | 100 |
These findings highlight the compound's potential in agricultural applications as a biopesticide .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for the survival of pests and fungi.
- Disruption of Cellular Processes : Its structural components could interfere with cellular signaling pathways in target organisms.
- Toxicity Profiles : Toxicity assessments in zebrafish indicated an LC50 value of approximately 14.01 mg/L for some derivatives, suggesting moderate toxicity which is essential for evaluating environmental impact and safety .
Case Studies and Research Findings
In-depth studies have been conducted to assess the efficacy and safety of this compound in various biological systems:
- Zebrafish Toxicity Tests : These tests are crucial for understanding the environmental impact of the compound and its derivatives. The observed LC50 values suggest that while effective against pests, care must be taken regarding its application due to potential aquatic toxicity.
- Structure–Activity Relationship (SAR) : Research into SAR has shown that specific substitutions on the benzene ring significantly enhance insecticidal activity. For example, compounds with fluorine and chlorine substituents exhibited superior performance compared to those without these groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
